2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide
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Overview
Description
2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide is a heterocyclic compound that contains a 1,2,4-triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide typically involves the reaction of 3-methylbenzylamine with thiourea and chloroacetic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring. The final product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The amino and thioacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism of action of 2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide
- 2-[4-Amino-5-(2-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide
- 2-[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetamide
Uniqueness
2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide is unique due to the presence of the 3-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity to molecular targets and overall efficacy in various applications .
Properties
Molecular Formula |
C11H13N5OS |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C11H13N5OS/c1-7-3-2-4-8(5-7)10-14-15-11(16(10)13)18-6-9(12)17/h2-5H,6,13H2,1H3,(H2,12,17) |
InChI Key |
PHPJVBYFTPEAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)N |
Origin of Product |
United States |
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